molecular formula C8H8O2 B14435609 (1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione CAS No. 76478-52-9

(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione

Cat. No.: B14435609
CAS No.: 76478-52-9
M. Wt: 136.15 g/mol
InChI Key: RLWFLNMCQMZCJQ-LWOQYNTDSA-N
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Description

(1S)-Bicyclo[222]oct-7-ene-2,5-dione is a bicyclic organic compound with the molecular formula C8H8O2 It is characterized by its unique structure, which includes a bicyclo[222]octane framework with a double bond and two ketone groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For example, the reaction between cyclopentadiene and maleic anhydride under thermal conditions can yield the desired compound. The reaction typically requires heating to temperatures around 150-200°C to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which (1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure and functional groups allow it to participate in various biochemical pathways. For example, it can act as an inhibitor or activator of specific enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dioxabicyclo[2.2.2]oct-5-ene: This compound shares a similar bicyclic structure but differs in the presence of oxygen atoms in the ring.

    1,4-Dioxane: Another bicyclic compound with oxygen atoms, used in different applications.

    Bicyclo[2.2.2]octane: Lacks the double bond and ketone groups, resulting in different chemical properties.

Uniqueness

(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione is unique due to its specific arrangement of functional groups and the presence of a double bond within the bicyclic framework. This structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and other applications.

Properties

CAS No.

76478-52-9

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

(4S)-bicyclo[2.2.2]oct-7-ene-2,5-dione

InChI

InChI=1S/C8H8O2/c9-7-4-6-2-1-5(7)3-8(6)10/h1-2,5-6H,3-4H2/t5-,6?/m1/s1

InChI Key

RLWFLNMCQMZCJQ-LWOQYNTDSA-N

Isomeric SMILES

C1[C@H]2C=CC(C1=O)CC2=O

Canonical SMILES

C1C2C=CC(C1=O)CC2=O

Origin of Product

United States

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